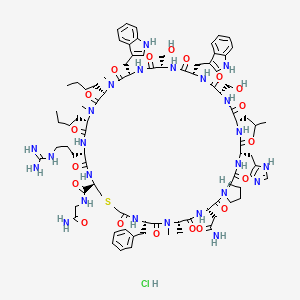

BMSpep-57 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H126N24O19S.ClH/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7;/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95);1H/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJHYRZSAMTCOQ-IKIWNWSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H127ClN24O19S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1904.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery of Macrocyclic Peptide PD-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized cancer therapy, with monoclonal antibodies targeting the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) axis achieving unprecedented clinical success. However, these large-molecule therapeutics are not without their limitations, including high production costs and potential for immunogenicity. This has spurred the development of small-molecule and peptide-based inhibitors as a promising alternative. Among these, macrocyclic peptides have emerged as a particularly compelling class of therapeutics, offering a unique combination of antibody-like affinity and specificity with small-molecule-like manufacturing and pharmacokinetic advantages.

This technical guide provides an in-depth overview of the discovery and development of macrocyclic peptide inhibitors of PD-L1. It details the core scientific principles, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in this cutting-edge area of drug discovery.

The PD-1/PD-L1 Signaling Axis: A Key Regulator of Immune Evasion in Cancer

The interaction between PD-1, a receptor expressed on activated T cells, and its ligand, PD-L1, which is often overexpressed on tumor cells, plays a crucial role in immune evasion.[1][2] This binding event transmits an inhibitory signal into the T cell, leading to T cell exhaustion and apoptosis, thereby allowing the tumor to escape immune surveillance.[2][3] The primary goal of PD-L1 inhibitors is to block this interaction, thereby restoring T cell activity and enabling the immune system to recognize and eliminate cancer cells.

Caption: The PD-1/PD-L1 signaling pathway and the mechanism of action of macrocyclic peptide inhibitors.

The Rise of Macrocyclic Peptides: Bridging the Gap Between Antibodies and Small Molecules

Macrocyclic peptides represent a novel class of therapeutics that combine the high affinity and specificity of monoclonal antibodies with the favorable pharmacokinetic and manufacturing profiles of small molecules.[3] Cyclization of linear peptides has been shown to improve their biological activity and stability. This structural constraint often leads to a pre-organized conformation that is optimal for binding to the target protein, resulting in enhanced potency. Furthermore, macrocyclization can protect the peptide backbone from proteolytic degradation, thereby increasing its serum half-life.

Quantitative Data Summary of Key Macrocyclic Peptide PD-L1 Inhibitors

The following tables summarize the binding affinities and cellular activities of several notable macrocyclic peptide PD-L1 inhibitors.

| Compound | Target | Assay | IC50 (nM) | EC50 (nM) | Kd (µM) | Reference |

| BMS-57 | PD-L1 | HTRF | 9 | - | < 0.1 | |

| BMS-71 | PD-L1 | HTRF | 7 | - | < 0.1 | |

| BMS-99 | PD-L1 | HTRF | 153 | - | - | |

| JMPDP-027 | PD-1/PD-L1 Interaction | Cell-based Luciferase Reporter Assay | - | 5.9 | - | |

| Cyclic Peptide C7 | PD-1/PD-L1 Interaction | ELISA | - | - | - | |

| Cyclic Peptide C12 | PD-1/PD-L1 Interaction | ELISA | - | - | - | |

| Geldanamycin | PD-1/PD-L1 Interaction | - | ~25,000 | - | - | |

| Rifabutin | PD-1/PD-L1 Interaction | - | - | - | - |

Note: Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols for the Discovery and Characterization of Macrocyclic Peptide PD-L1 Inhibitors

The development of potent and selective macrocyclic peptide PD-L1 inhibitors relies on a suite of robust experimental assays. Below are detailed methodologies for key experiments.

Library Screening and Hit Identification

A common starting point for the discovery of novel peptide inhibitors is the screening of large peptide libraries, often using techniques like phage display.

Caption: A typical workflow for identifying PD-L1 binding peptides using phage display.

Protocol: Phage Display Screening

-

Immobilization of Target: Coat streptavidin-coated microtiter plates with biotinylated recombinant human PD-L1 protein.

-

Panning: Incubate the phage-displayed peptide library with the immobilized PD-L1 to allow for binding.

-

Washing: Vigorously wash the plates to remove non-specifically bound phage particles.

-

Elution: Elute the specifically bound phage using a low pH buffer or a competitive ligand.

-

Amplification: Infect E. coli with the eluted phage to amplify the population of binding phages.

-

Iterative Cycles: Repeat the panning, washing, elution, and amplification steps for several rounds to enrich for high-affinity binders.

-

Hit Identification: Isolate individual phage clones, sequence the corresponding peptide-encoding DNA, and synthesize the identified peptides for further characterization.

In Vitro Binding and Affinity Determination

Once initial hits are identified, their binding affinity and kinetics are quantified using various biophysical techniques.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: Coat a 96-well plate with recombinant human PD-L1 protein and incubate overnight at 4°C.

-

Blocking: Block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Peptide Incubation: Add serial dilutions of the macrocyclic peptide inhibitors to the wells and incubate.

-

Biotinylated PD-1 Addition: Add biotinylated recombinant human PD-1 protein to the wells and incubate. This step competes with the peptide for binding to PD-L1.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., TMB).

-

Measurement: Measure the absorbance at a specific wavelength and calculate the IC50 value, which represents the concentration of the peptide required to inhibit the PD-1/PD-L1 interaction by 50%.

Protocol: Differential Scanning Fluorimetry (DSF)

-

Reaction Mixture: Prepare a reaction mixture containing recombinant PD-L1 protein, a fluorescent dye (e.g., SYPRO Orange), and the macrocyclic peptide inhibitor in a suitable buffer.

-

Thermal Denaturation: Subject the mixture to a gradual temperature increase in a real-time PCR instrument.

-

Fluorescence Monitoring: Monitor the fluorescence of the dye, which increases as it binds to the hydrophobic regions of the protein that become exposed upon unfolding.

-

Melting Temperature (Tm) Determination: The midpoint of the unfolding transition is the melting temperature (Tm). A significant increase in the Tm in the presence of the peptide indicates stabilization of the protein upon binding.

Cellular Assays for Functional Characterization

To assess the biological activity of the inhibitors in a more physiologically relevant context, cell-based assays are employed.

Protocol: PD-1/PD-L1 Blockade Bioassay

-

Cell Lines: Utilize two engineered cell lines:

-

PD-L1+ "Antigen Presenting Cells" (APCs): A cell line (e.g., CHO) engineered to express both PD-L1 and a T-cell receptor (TCR) ligand.

-

PD-1+ "T-effector Cells": A T-cell line (e.g., Jurkat) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT).

-

-

Co-culture: Co-culture the two cell lines in the presence of varying concentrations of the macrocyclic peptide inhibitor.

-

T-cell Activation: In the absence of an inhibitor, the PD-1/PD-L1 interaction will suppress TCR signaling and thus luciferase expression. The inhibitor will block this interaction, leading to T-cell activation and luciferase production.

-

Luminescence Measurement: Measure the luciferase activity to quantify the extent of T-cell activation.

-

EC50 Determination: Calculate the EC50 value, which represents the concentration of the inhibitor that induces a half-maximal response.

In Vivo Efficacy Studies

The anti-tumor activity of lead compounds is evaluated in animal models.

Protocol: Syngeneic Mouse Tumor Model

-

Tumor Implantation: Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent mice (e.g., Balb/c).

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the macrocyclic peptide inhibitor (e.g., via intraperitoneal injection) at a specified dose and schedule.

-

Tumor Growth Monitoring: Measure the tumor volume at regular intervals throughout the study.

-

Survival Analysis: Monitor the survival of the mice in each group.

-

Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and cytokine production (e.g., IFN-γ) to confirm the mechanism of action.

Conclusion

The discovery of macrocyclic peptide PD-L1 inhibitors represents a significant advancement in the field of immuno-oncology. These molecules hold the potential to overcome some of the limitations of monoclonal antibodies, offering a new therapeutic modality for a wide range of cancers. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers working to advance this exciting class of therapeutics from the laboratory to the clinic. The continued exploration of macrocyclic peptide chemistry, coupled with innovative screening and characterization strategies, will undoubtedly lead to the development of the next generation of highly effective and accessible cancer immunotherapies.

References

Unveiling the Mechanism of Action of BMSpep-57 (hydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMSpep-57 (hydrochloride) is a potent, macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides an in-depth overview of the mechanism of action of BMSpep-57, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the associated signaling pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of the PD-1/PD-L1 Axis

BMSpep-57 functions as a competitive antagonist at the PD-1/PD-L1 interface. By binding directly to PD-L1, BMSpep-57 sterically hinders the interaction between PD-1 on activated T cells and PD-L1 on tumor cells or antigen-presenting cells (APCs). This blockade disrupts the co-inhibitory signal that would otherwise lead to T cell exhaustion and apoptosis, thereby restoring and enhancing anti-tumor immune responses.

The primary molecular target of BMSpep-57 is the cell surface protein PD-L1. The binding of BMSpep-57 to PD-L1 prevents its engagement with the PD-1 receptor on T cells. This disruption of the PD-1/PD-L1 signaling cascade leads to the reactivation of tumor-infiltrating T lymphocytes, characterized by increased proliferation and cytokine production, notably Interleukin-2 (IL-2), a key cytokine for T cell proliferation and activation.

Quantitative Analysis of BMSpep-57 Activity

The efficacy of BMSpep-57 has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Binding Affinity and Inhibitory Concentration of BMSpep-57

| Parameter | Value | Assay Method | Reference |

| IC50 | 7.68 nM | Competitive ELISA | [1] |

| Kd | 19 nM | Microscale Thermophoresis (MST) | [1] |

| Kd | 19.88 nM | Surface Plasmon Resonance (SPR) | [1][2] |

Table 2: Functional Activity of BMSpep-57 in a Cellular Context

| Functional Readout | Effective Concentrations | Cell System | Reference |

| Increased IL-2 Production | 500 nM and 1 µM | SEB-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

| Inhibition of PD-1/PD-L1 Binding | Up to 98.1% at 300 nM | In vitro binding assay |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize BMSpep-57, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of BMSpep-57.

Competitive PD-1/PD-L1 Binding ELISA

This assay is designed to measure the ability of BMSpep-57 to inhibit the binding of PD-1 to PD-L1 in a competitive format.

Materials:

-

High-binding 96-well microplate

-

Recombinant human PD-L1 protein

-

Biotinylated recombinant human PD-1 protein

-

BMSpep-57 (hydrochloride)

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

Protocol:

-

Coating: Coat the wells of a 96-well microplate with recombinant human PD-L1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound PD-L1.

-

Blocking: Block the wells with assay diluent for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with wash buffer.

-

Competition: Add serial dilutions of BMSpep-57 to the wells, followed by a constant concentration of biotinylated human PD-1 (e.g., 0.1-0.5 µg/mL). Incubate for 1-2 hours at room temperature. Include wells with no inhibitor (maximum binding) and wells with no PD-1 (background).

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of BMSpep-57 and determine the IC50 value by fitting the data to a dose-response curve.

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity (Kd) of BMSpep-57 to PD-L1 in solution.

Materials:

-

Recombinant human PD-L1 protein (fluorescently labeled or with a His-tag for labeling)

-

BMSpep-57 (hydrochloride)

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Protocol:

-

Labeling: Label the recombinant human PD-L1 protein with a fluorescent dye according to the manufacturer's instructions. If using a His-tagged protein, a fluorescently labeled anti-His antibody or a fluorescent dye with a His-tag affinity can be used.

-

Sample Preparation: Prepare a constant concentration of labeled PD-L1 (in the low nM range) in MST buffer.

-

Serial Dilution: Prepare a serial dilution of BMSpep-57 in MST buffer.

-

Incubation: Mix the labeled PD-L1 with each dilution of BMSpep-57 and incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Capillary Loading: Load the samples into MST capillaries.

-

MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument applies a temperature gradient and measures the change in fluorescence as molecules move along this gradient.

-

Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the inhibitor concentration. The Kd value is determined by fitting the data to a binding curve.

Surface Plasmon Resonance (SPR)

SPR is another biophysical technique used to measure the binding kinetics and affinity (Kd) of BMSpep-57 to PD-L1.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Recombinant human PD-L1-Fc fusion protein

-

BMSpep-57 (hydrochloride)

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit for ligand immobilization

Protocol:

-

Ligand Immobilization: Immobilize the recombinant human PD-L1-Fc protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of BMSpep-57 in the SPR running buffer.

-

Binding Analysis: Inject the different concentrations of BMSpep-57 over the sensor chip surface at a constant flow rate. The association of BMSpep-57 to the immobilized PD-L1 is monitored in real-time.

-

Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte from the ligand surface.

-

Data Analysis: The sensorgram data (response units vs. time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

IL-2 Production Assay in SEB-Stimulated PBMCs

This cell-based functional assay measures the ability of BMSpep-57 to enhance T cell activation by quantifying the production of IL-2.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Staphylococcal enterotoxin B (SEB)

-

BMSpep-57 (hydrochloride)

-

Human IL-2 ELISA kit

Protocol:

-

Cell Plating: Plate freshly isolated PBMCs in a 96-well cell culture plate at a density of 1-2 x 105 cells per well in complete RPMI medium.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of BMSpep-57 for a short period (e.g., 1 hour). Include a vehicle control.

-

Stimulation: Stimulate the cells with a sub-optimal concentration of SEB (e.g., 10-100 ng/mL). Include unstimulated and SEB-only stimulated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of IL-2 produced in the presence of BMSpep-57 to the SEB-only control to determine the fold-increase in IL-2 production.

Conclusion

BMSpep-57 (hydrochloride) is a well-characterized macrocyclic peptide that potently and competitively inhibits the PD-1/PD-L1 interaction. Its mechanism of action, involving the direct binding to PD-L1 and subsequent restoration of T cell function, is supported by robust biochemical and cellular data. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and similar immune checkpoint inhibitors.

References

The Structure-Activity Relationship of BMSpep-57: A Technical Guide to a Potent Macrocyclic Peptide Inhibitor of the PD-1/PD-L1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BMSpep-57, a macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a comprehensive resource for researchers in the field of cancer immunotherapy.

Core Concepts: Targeting the PD-1/PD-L1 Immune Checkpoint

The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint. This interaction delivers an inhibitory signal to the T cell, leading to immune evasion by the tumor. BMSpep-57 is a competitive inhibitor of this interaction, binding directly to PD-L1 to block its association with PD-1 and subsequently restore T cell-mediated anti-tumor immunity.[1] This guide delves into the molecular intricacies that govern the inhibitory activity of BMSpep-57 and its analogs.

Structure-Activity Relationship of BMS Macrocyclic Peptides

The inhibitory potency of BMSpep-57 and related macrocyclic peptides is highly dependent on their specific amino acid sequence and macrocyclic structure. Key insights into the SAR have been derived from comparative studies of different peptide analogs developed by Bristol-Myers Squibb.

Quantitative Data Summary

The following table summarizes the in vitro activity of BMSpep-57 and related macrocyclic peptide inhibitors of the PD-1/PD-L1 interaction.

| Peptide ID | Number of Residues | HTRF IC50 (nM)[2] | Thermal Shift (ΔTm, °C) with PD-L1[2] |

| BMSpep-57 (peptide-57) | 15 | 9 | 14 |

| peptide-71 | 14 | 7 | 19 |

| peptide-99 | 13 | 153 | Not Reported |

| BMS-986189 | Not Specified | 1.03[3] | Not Reported |

Note: HTRF (Homogeneous Time-Resolved Fluorescence) is a common assay for studying protein-protein interactions. The thermal shift assay (Differential Scanning Fluorimetry) measures the change in the melting temperature of a protein upon ligand binding, with a larger shift generally indicating higher affinity.

Key Structural Determinants of Activity

Studies on BMSpep-57 and its analogs have revealed several critical structural features for potent PD-L1 inhibition:

-

Hydrophobic Interactions: The core of the peptide's interaction with PD-L1 is driven by hydrophobic residues. For instance, the replacement of key hydrophobic residues in analogs of BMSpep-57 with smaller amino acids like alanine leads to a significant decrease in inhibitory activity.[2]

-

Macrocyclic Conformation: The cyclic nature of the peptide is crucial for pre-organizing the pharmacophore into a confirmation that is favorable for binding to the relatively flat surface of PD-L1. This reduces the entropic penalty of binding.

-

N-Methylated Amino Acids: The presence of N-methylated amino acids in some macrocyclic peptide inhibitors can enhance metabolic stability and fine-tune the peptide's conformation for optimal binding.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the structure-activity relationship of BMSpep-57.

Competitive ELISA for PD-1/PD-L1 Inhibition

This assay quantifies the ability of a test compound to inhibit the binding of PD-1 to plate-bound PD-L1.

Materials:

-

High-bind 96-well microplate

-

Recombinant human PD-L1 protein

-

Recombinant human PD-1 protein (biotinylated)

-

BMSpep-57 or other test compounds

-

Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 3% BSA in PBS)

-

Assay Diluent (e.g., 1% BSA in PBS)

-

Streptavidin-HRP conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of human PD-L1 (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

-

Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Competition: Prepare serial dilutions of BMSpep-57 or test compounds in Assay Diluent. Add 50 µL of the compound dilutions to the wells. Immediately add 50 µL of biotinylated human PD-1 (at a pre-determined optimal concentration) to all wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the wells three times with Wash Buffer.

-

Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Diluent) to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with Wash Buffer.

-

Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates of the inhibitor to PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-L1-Fc fusion protein

-

BMSpep-57 or other test compounds

-

Running Buffer (e.g., HBS-EP+)

-

Regeneration Solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject recombinant human PD-L1-Fc over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of concentrations of BMSpep-57 in Running Buffer.

-

Inject the BMSpep-57 solutions over the immobilized PD-L1 surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration:

-

Inject the Regeneration Solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

-

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding, to determine binding affinity.

Materials:

-

MST instrument (e.g., Monolith NT.115)

-

Fluorescently labeled human PD-L1 (e.g., with a RED-tris-NTA dye for His-tagged protein)

-

BMSpep-57 or other test compounds

-

Assay Buffer (e.g., PBS with 0.05% Tween-20)

-

Capillaries

Procedure:

-

Sample Preparation:

-

Prepare a constant concentration of fluorescently labeled PD-L1 in the Assay Buffer. In a study on BMS molecules, the concentration of labeled PD-L1 was kept constant at 60 nM.

-

Prepare a 16-point serial dilution of the unlabeled BMSpep-57 in the Assay Buffer.

-

-

Incubation:

-

Mix the labeled PD-L1 with each dilution of BMSpep-57 and incubate for a short period to allow binding to reach equilibrium.

-

-

Measurement:

-

Load the samples into capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument applies an IR laser to create a temperature gradient and measures the change in fluorescence as molecules move along this gradient.

-

-

Data Analysis:

-

Plot the normalized fluorescence change against the logarithm of the ligand concentration.

-

Fit the resulting binding curve to a suitable model to determine the dissociation constant (KD).

-

Mandatory Visualizations

PD-1/PD-L1 Signaling Pathway and Inhibition by BMSpep-57

Caption: PD-1/PD-L1 signaling and BMSpep-57 inhibition.

Experimental Workflow for Competitive ELISA

Caption: Competitive ELISA workflow for PD-1/PD-L1 inhibition.

Logical Relationship of Structure-Activity Studies

Caption: Logical flow of structure-activity relationship studies.

References

Unveiling the Potent Antagonist: A Technical Guide to the Binding Affinity of BMSpep-57 with PD-L1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of BMSpep-57, a macrocyclic peptide inhibitor, to the programmed death-ligand 1 (PD-L1). A comprehensive understanding of this interaction is critical for the development of novel cancer immunotherapies. This document provides a concise summary of quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathway and experimental workflows.

Core Data Summary

BMSpep-57 has been identified as a potent and competitive inhibitor of the PD-1/PD-L1 interaction.[1][2] The binding affinity and inhibitory concentration of BMSpep-57 for PD-L1 have been quantified using various established biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies.

Table 1: Binding Affinity of BMSpep-57 to PD-L1

| Measurement Technique | Parameter | Value (nM) |

| Surface Plasmon Resonance (SPR) | KD | 19.88[1][2] |

| Microscale Thermophoresis (MST) | Kd | 19[2] |

Table 2: Inhibitory Activity of BMSpep-57 on the PD-1/PD-L1 Interaction

| Assay | Parameter | Value (nM) |

| ELISA-based Competition Assay | IC50 | 7.68 |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity between two biomolecules.

Objective: To determine the equilibrium dissociation constant (KD) of the BMSpep-57 and PD-L1 interaction.

Materials:

-

Biacore T200 or similar SPR instrument

-

Series S Sensor Chip Protein A

-

Recombinant human Fc-PD-L1

-

BMSpep-57

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization Buffers: 10 mM Sodium Acetate pH 4.5

-

Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the Sensor Chip Protein A with running buffer.

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize recombinant human Fc-PD-L1 to the activated surface by injecting a solution of the protein in immobilization buffer.

-

Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

-

-

Binding Analysis:

-

Prepare a dilution series of BMSpep-57 in running buffer.

-

Inject the different concentrations of BMSpep-57 over the immobilized Fc-PD-L1 surface. Use a multi-cycle kinetic approach, with each cycle consisting of an association phase and a dissociation phase.

-

Regenerate the sensor surface between cycles using an appropriate regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

The binding data is recorded as a sensorgram (response units vs. time).

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Inhibition

This competitive ELISA is used to measure the ability of BMSpep-57 to inhibit the binding of PD-1 to PD-L1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMSpep-57.

Materials:

-

96-well microplate

-

Recombinant human PD-L1

-

Recombinant human PD-1-Biotin

-

BMSpep-57

-

Streptavidin-HRP

-

TMB substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with recombinant human PD-L1 overnight at 4°C.

-

Wash the plate with wash buffer to remove unbound protein.

-

Block the remaining protein-binding sites in each well with blocking buffer for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Prepare a serial dilution of BMSpep-57.

-

Add the diluted BMSpep-57 to the wells, followed by the addition of a constant concentration of biotinylated human PD-1.

-

Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Wash the plate again.

-

Add TMB substrate to each well and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Plot the absorbance against the logarithm of the BMSpep-57 concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of BMSpep-57.

References

The Role of BMSpep-57 in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMSpep-57 is a potent and competitive macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] As a key immune checkpoint pathway, the engagement of PD-1 on T-cells by PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and immune evasion. By blocking this interaction, BMSpep-57 facilitates the restoration of T-cell function, a critical mechanism in cancer immunotherapy. This technical guide provides an in-depth overview of the core functions of BMSpep-57 in T-cell activation, including its binding and inhibitory characteristics, and its impact on T-cell cytokine production. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.

Core Mechanism of Action: Inhibition of the PD-1/PD-L1 Axis

BMSpep-57 exerts its biological effect by directly binding to PD-L1, thereby preventing its interaction with the PD-1 receptor on T-cells.[3] This blockade removes the inhibitory signal, leading to enhanced T-cell activation, proliferation, and cytokine production.

Signaling Pathway of BMSpep-57 in T-Cell Activation

The following diagram illustrates the signaling pathway initiated by T-cell receptor (TCR) engagement and the inhibitory effect of the PD-1/PD-L1 axis, which is subsequently blocked by BMSpep-57.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BMSpep-57.

Table 1: Binding Affinity and PD-1/PD-L1 Inhibition

| Parameter | Value | Assay Method | Reference |

| IC50 (PD-1/PD-L1 Inhibition) | 7.68 nM | ELISA | [1][2] |

| Kd (Binding to PD-L1) | 19 nM | MST | |

| Kd (Binding to Fc-PD-L1) | 19.88 nM | SPR | |

| Inhibition at 300 nM | Up to 98.1% | ELISA |

Table 2: Effect on T-Cell Activation

| Parameter | Concentration | Result | Cell Type | Stimulant | Assay Method | Reference |

| IL-2 Production | 1 µM | High levels of IL-2 induced | PBMCs | SEB | ELISA | |

| IL-2 Production | 500 nM | High levels of IL-2 induced | PBMCs | SEB | ELISA | |

| NFAT Activity | 1 µM & 500 nM | ~3-fold increase vs. negative control | Jurkat T-cells | - | Luminescence | |

| NFAT Activity | 250 nM & 125 nM | ~2-fold increase vs. negative control | Jurkat T-cells | - | Luminescence |

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity to PD-L1

This protocol outlines the methodology to determine the binding kinetics of BMSpep-57 to human PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Human PD-L1 protein

-

Amine coupling kit

-

BMSpep-57

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface using the amine coupling kit.

-

Immobilize human PD-L1 protein on a flow cell to a target level of approximately 4500 resonance units (RU). A blank immobilized flow cell should be used as a reference.

-

-

Binding Analysis:

-

Prepare a dilution series of BMSpep-57 in running buffer.

-

Inject the different concentrations of BMSpep-57 over the immobilized PD-L1 and reference flow cells.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

PD-1/PD-L1 Inhibition ELISA

This protocol describes a competitive ELISA to measure the ability of BMSpep-57 to inhibit the interaction between PD-1 and PD-L1.

Materials:

-

96-well microplate

-

Recombinant human PD-L1

-

Recombinant human PD-1-biotin

-

BMSpep-57

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Wash buffer and assay buffer

Procedure:

-

Plate Coating: Coat a 96-well plate with recombinant human PD-L1 and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Competitive Binding:

-

Prepare a serial dilution of BMSpep-57.

-

Add the BMSpep-57 dilutions to the wells, followed immediately by the addition of a fixed concentration of biotinylated human PD-1.

-

Incubate for 2 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Wash the plate again and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of inhibition for each BMSpep-57 concentration and determine the IC50 value by fitting the data to a dose-response curve.

IL-2 Release Assay in SEB-Stimulated PBMCs

This assay measures the effect of BMSpep-57 on the production of IL-2 by T-cells within a population of peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

Staphylococcal enterotoxin B (SEB)

-

BMSpep-57

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Human IL-2 ELISA kit

Procedure:

-

Cell Culture:

-

Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.

-

Plate the PBMCs in a 96-well plate.

-

-

Treatment and Stimulation:

-

Pre-treat the PBMCs with various concentrations of BMSpep-57 for a short period.

-

Stimulate the cells with a sub-optimal concentration of SEB.

-

Include unstimulated (negative control) and SEB-only (positive control) wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Cytokine Measurement:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatants and measure the concentration of IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Compare the levels of IL-2 in the BMSpep-57 treated wells to the positive and negative controls.

Experimental Workflow for T-Cell Activation Assays

The following diagram outlines the general workflow for assessing the impact of BMSpep-57 on T-cell activation.

Conclusion

BMSpep-57 is a promising macrocyclic peptide that effectively enhances T-cell activation by inhibiting the PD-1/PD-L1 immune checkpoint. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and develop this and similar immunotherapeutic agents. Future investigations should aim to broaden the understanding of BMSpep-57's effects on a wider range of T-cell functions, including the production of other key cytokines such as IFN-γ and TNF-α, and its impact on T-cell proliferation and cytotoxicity in various cancer models.

References

BMSpep-57: A Technical Overview of its Impact on Interleukin-2 Production in Peripheral Blood Mononuclear Cells

A Guide for Researchers and Drug Development Professionals

Introduction: BMSpep-57 is a potent, macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] This interaction serves as a critical immune checkpoint that downregulates T-cell activation, thereby preventing excessive immune responses and autoimmunity. In the context of oncology, cancer cells often exploit this pathway to evade immune surveillance. By blocking the PD-1/PD-L1 interaction, BMSpep-57 restores T-cell function, leading to an enhanced anti-tumor immune response. A key indicator of this restored T-cell activity is the increased production of cytokines, including Interleukin-2 (IL-2), a crucial signaling molecule for T-cell proliferation and activation. This document provides a detailed technical guide on the effect of BMSpep-57 on IL-2 production in Peripheral Blood Mononuclear Cells (PBMCs).

Core Mechanism of Action: PD-1/PD-L1 Inhibition

BMSpep-57 competitively binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells.[1] This blockade removes the inhibitory signal, leading to the activation of downstream signaling pathways within the T-cell that promote cell proliferation, survival, and cytokine production.

Figure 1: BMSpep-57 Signaling Pathway in T-Cell Activation.

Quantitative Analysis of IL-2 Production

Studies have demonstrated a significant, dose-dependent increase in IL-2 production by PBMCs upon treatment with BMSpep-57 in the presence of a T-cell stimulant.

| Concentration of BMSpep-57 | Fold Increase in IL-2 Production (Mean ± SD) | Statistical Significance (p-value) |

| 1 µM | ~1.5 | < 0.01 |

| 500 nM | ~1.5 | < 0.01 |

Table 1: Effect of BMSpep-57 on IL-2 Production in SEB-Stimulated PBMCs.[2]

Experimental Protocol: Measurement of IL-2 Production in PBMCs

The following protocol outlines a typical experiment to assess the effect of BMSpep-57 on IL-2 production in human PBMCs.

Figure 2: Experimental Workflow for IL-2 Production Assay.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Ficoll-Paque PLUS

-

BMSpep-57

-

Staphylococcal enterotoxin B (SEB)

-

Human IL-2 ELISA Kit

-

96-well cell culture plates

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor whole blood using density gradient centrifugation with Ficoll-Paque.

-

Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium.

-

Cell Seeding: Seed PBMCs into a 96-well plate at a density of 2 x 105 cells per well.

-

BMSpep-57 Treatment: Add BMSpep-57 to the respective wells at final concentrations of 1 µM and 500 nM. Include a vehicle control (e.g., DMSO).

-

Stimulation: After a pre-incubation period of 1 hour with BMSpep-57, stimulate the cells with 1 µg/mL of SEB. Include an unstimulated control group.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

IL-2 Measurement: Quantify the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the fold change in IL-2 production in the BMSpep-57 treated groups relative to the SEB-stimulated vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Logical Relationship of Experimental Components

The experimental design is based on a logical progression to isolate the effect of BMSpep-57 on T-cell activation, as measured by IL-2 production.

Figure 3: Logical Framework of the Experimental Design.

Conclusion

BMSpep-57 effectively enhances T-cell function by inhibiting the PD-1/PD-L1 immune checkpoint. This is demonstrably measured by a significant increase in IL-2 production in stimulated PBMCs. The provided data and experimental framework offer a robust foundation for further investigation into the immunomodulatory properties of BMSpep-57 and its potential as a therapeutic agent. The detailed protocol and logical diagrams serve as a guide for researchers and drug development professionals in designing and interpreting studies related to this and similar immune-oncology compounds.

References

Preclinical Development of Second-Generation PD-L1 Peptide Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical development pipeline for second-generation peptide inhibitors targeting the Programmed Death-Ligand 1 (PD-L1). It covers the underlying biological rationale, discovery strategies, key experimental protocols for characterization, and a summary of preclinical data for emerging candidates.

Introduction: The Rationale for Second-Generation PD-L1 Peptide Inhibitors

The interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance.[1][2] By binding to the PD-1 receptor on activated T cells, PD-L1 delivers an inhibitory signal that leads to T-cell exhaustion, allowing cancer cells to proliferate unchecked.[3][4]

While monoclonal antibodies (mAbs) that block this interaction have revolutionized cancer therapy, they possess limitations, including high manufacturing costs, potential immunogenicity, and poor tumor penetration due to their large size.[5] First-generation linear peptides showed promise but were often hampered by low binding affinity and poor proteolytic stability.

Second-generation PD-L1 inhibitors, primarily macrocyclic peptides, are being developed to overcome these challenges. These smaller molecules offer the potential for enhanced tumor penetration, improved serum stability, reduced manufacturing costs, and the possibility of alternative administration routes, such as oral delivery. Strategies like macrocyclization are employed to constrain the peptide's conformation, leading to significantly improved bioactivity and stability.

The PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition

The PD-1/PD-L1 pathway is a negative feedback loop that regulates T-cell activation to maintain self-tolerance and prevent excessive inflammation.

-

T-Cell Activation: T-cell activation requires two signals: the T-cell receptor (TCR) binding to an antigen presented by the Major Histocompatibility Complex (MHC) on an antigen-presenting cell (APC) or tumor cell, and a co-stimulatory signal (e.g., CD28/B7).

-

PD-1/PD-L1 Engagement: Upon activation, T cells upregulate PD-1. Tumor cells often overexpress PD-L1. When PD-L1 on a tumor cell binds to PD-1 on a T cell, the intracellular domain of PD-1 recruits the phosphatase SHP-2.

-

T-Cell Inhibition: SHP-2 dephosphorylates and attenuates key downstream signaling molecules of the TCR and CD28 pathways. This results in the inhibition of T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic functions, a state often referred to as "T-cell exhaustion."

-

Inhibitor Action: Second-generation peptide inhibitors are designed to bind with high affinity to PD-L1, sterically hindering its interaction with PD-1. This blockade prevents the inhibitory signal, thereby restoring the anti-tumor activity of cytotoxic T cells.

Discovery and Preclinical Characterization Workflow

The development of second-generation peptide inhibitors follows a structured preclinical workflow, from initial discovery to in vivo validation. This process is designed to identify candidates with high affinity, specificity, stability, and potent anti-tumor activity.

Key Experimental Protocols

Detailed and reproducible assays are crucial for the preclinical evaluation of PD-L1 peptide inhibitors.

Binding Affinity and Specificity Assays

Objective: To quantify the binding strength (e.g., KD) of the peptide to PD-L1 and confirm its ability to block the PD-1/PD-L1 interaction.

Method: Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant human PD-L1 protein is immobilized on a CM5 sensor chip surface.

-

Binding Measurement: A series of concentrations of the candidate peptide are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound peptide, is measured in real-time to determine association (ka) and dissociation (kd) rates.

-

Competitive Assay: To confirm the mechanism, a constant concentration of PD-1 is pre-incubated with varying concentrations of the peptide inhibitor. This mixture is then flowed over the PD-L1-coated chip. A decrease in the binding signal of PD-1 indicates that the peptide is effectively competing for the binding site.

-

Data Analysis: The equilibrium dissociation constant (KD = kd/ka) is calculated from the sensorgram data to quantify binding affinity.

In Vitro Cell-Based Functional Assays

Objective: To assess the ability of the peptide to reverse PD-L1-mediated T-cell suppression in a cellular context.

Method: T-Cell/APC Co-Culture Reporter Assay

-

Cell Lines:

-

Effector Cells: Jurkat T cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter.

-

Target Cells: CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

-

-

Assay Procedure:

-

Plate the PD-L1 expressing target cells in a 96-well plate.

-

Prepare serial dilutions of the candidate peptide inhibitor and add them to the wells. Include a no-inhibitor control and a positive control (e.g., an anti-PD-L1 antibody).

-

Add the PD-1 expressing Jurkat effector cells to initiate the co-culture.

-

Incubate the plate for 6-24 hours at 37°C. In the absence of an inhibitor, PD-L1 on the target cells will engage PD-1 on the Jurkat cells, suppressing TCR signaling and subsequent NFAT-luciferase expression.

-

-

Data Analysis:

-

Add a luciferase detection reagent (e.g., Bio-Glo™) and measure the luminescent signal.

-

A high luminescent signal indicates that the peptide has blocked the PD-1/PD-L1 interaction, releasing the suppression and allowing for TCR-mediated activation of the NFAT reporter.

-

Plot the signal against the peptide concentration to determine the half-maximal effective concentration (EC50).

-

Method: Cytokine Release Assay

-

Co-Culture Setup: Co-culture human peripheral blood mononuclear cells (PBMCs) with a cancer cell line that expresses PD-L1 (e.g., Cal27, HCT116).

-

Treatment: Add serial dilutions of the peptide inhibitor to the co-culture.

-

Incubation: Incubate for 48-72 hours.

-

Analysis: Collect the supernatant and measure the concentration of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), using an ELISA kit. An increase in IFN-γ and IL-2 levels indicates a restoration of T-cell effector function.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the peptide inhibitor in a living organism with a competent immune system.

Method: Syngeneic Mouse Tumor Model

-

Animal Model: Use immunocompetent mice, such as Balb/c or C57BL/6, which are compatible with the chosen tumor cell line.

-

Tumor Inoculation: Subcutaneously inject a murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

-

Vehicle Control (e.g., saline)

-

Peptide Inhibitor (at various doses, e.g., 0.5-20 mg/kg, administered via intraperitoneal or intravenous injection daily or on a set schedule)

-

Positive Control (e.g., anti-PD-L1 antibody)

-

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis:

-

Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI percentage compared to the vehicle control group.

-

Survival Analysis: Monitor a separate cohort of animals over a longer period to assess improvements in overall survival.

-

Immunophenotyping: Excise tumors and spleens at the endpoint. Use flow cytometry to analyze the infiltration and activation status of immune cells, particularly CD8+ cytotoxic T cells, within the tumor microenvironment.

-

Quantitative Data Summary of Preclinical Candidates

The following tables summarize publicly available data for several second-generation PD-L1 peptide inhibitors. These candidates demonstrate the progress in achieving high potency and significant anti-tumor effects.

Table 1: In Vitro Binding Affinity and Functional Activity

| Peptide Candidate | Type | Target | Binding Affinity (KD) | Functional Assay | IC50 / EC50 / Activity | Citation(s) |

| BMS-986238 | Macrocyclic | PD-L1 | Low Picomolar | N/A | N/A | |

| TPP-1 | Linear | PD-L1 | 95 nM | N/A | N/A | |

| Ar5Y_4 | Linear | PD-1 | 1.38 µM | PD-1/PD-L1 Blockade | Effective Inhibition | |

| PPL-C | N/A | PD-L1 | 0.75 µM (Binding Rate) | PD-1/PD-L1 Blockade | Potent Inhibition | |

| PD-1-0520 | Cyclic | PD-1/PD-L1 | N/A | Cytotoxicity (A375) | 17.3 µM | |

| PD-1-0520 | Cyclic | PD-1/PD-L1 | N/A | Cytotoxicity (HCT116) | 14.3 µM | |

| C7 & C12 | Cyclic | PD-L1 | N/A | PD-1/PD-L1 Blockade | Up to 34-fold > linear |

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

| Peptide Candidate | Mouse Model | Dose Regimen | Tumor Growth Inhibition (TGI) | Key Outcomes | Citation(s) |

| C7 & C12 | CT26 Colon | 0.5 mg/kg, daily IP | Significant | Improved survival vs. control | |

| PPL-C | CT26 Colon | N/A | 78% | Comparable to anti-PD-L1 mAb (77%) | |

| PD-1-0520 | B16-F10 Melanoma | 5-20 mg/kg, intratumoral | 68% (at highest dose) | Increased CD8+ T cell infiltration | |

| PA-mL7N | 4T1 Breast | 8 mg/kg | Significant | Outperformed anti-PD-1 antibody |

Conclusion and Future Directions

Second-generation PD-L1 peptide inhibitors represent a promising evolution in cancer immunotherapy. Through strategies like macrocyclization, researchers are developing compounds with improved stability, higher affinity, and potent in vivo anti-tumor activity. The preclinical data for candidates like BMS-986238 and others highlight the potential to create therapies that may offer advantages over monoclonal antibodies, including better tumor penetration and the potential for oral bioavailability.

Future work will focus on optimizing pharmacokinetic profiles to achieve less frequent dosing, further enhancing oral bioavailability, and exploring combination therapies. As these molecules advance through clinical trials, they hold the potential to become a valuable alternative or complementary approach to existing immune checkpoint blockade strategies.

References

- 1. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]

- 2. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Engineering a High-Affinity PD-1 Peptide for Optimized Immune Cell–Mediated Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Vitro Characterization of BMSpep-57: A Technical Guide to Its Cytotoxic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxic profile of BMSpep-57, a potent macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. A comprehensive review of available data indicates that BMSpep-57 does not exhibit direct cytotoxicity to various cell lines at physiologically relevant concentrations. This document summarizes the key findings, details the experimental methodologies used for its characterization, and illustrates the relevant biological pathways.

Executive Summary

BMSpep-57 is a competitive inhibitor of the PD-1/PD-L1 immune checkpoint, with a reported IC50 of 7.68 nM.[1][2] Its primary mechanism of action is the restoration and enhancement of T-cell function by blocking the inhibitory signaling between PD-1 and PD-L1. Crucially, in vitro studies have demonstrated a lack of direct cytotoxic effects of BMSpep-57 on various human cell lines, including Jurkat (T-lymphocyte), CHO (Chinese Hamster Ovary), and HepG2 (hepatocellular carcinoma) cells, at concentrations up to 10 μM.[2] This favorable safety profile is a significant attribute for a therapeutic candidate designed to modulate the immune system.

Data Presentation: Cytotoxicity Analysis

The cytotoxic effect of BMSpep-57 has been evaluated against several cell lines. The following table summarizes the available quantitative data on cell viability following treatment with BMSpep-57.

| Cell Line | Assay Type | Peptide Concentration (μM) | Incubation Time (hours) | Cell Viability (%) | Reference |

| Jurkat | Cell Viability Assay | 0.2 - 10 | 24 | No effect observed | [2] |

| CHO | Cell Viability Assay | 0.2 - 10 | 24 | No effect observed | [2] |

| HepG2 | Cell Viability Assay | 0.2 - 10 | 24 | No effect observed |

Experimental Protocols

This section details the methodologies for key experiments relevant to the in vitro characterization of BMSpep-57 cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

BMSpep-57

-

Jurkat, CHO, or HepG2 cells

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

-

Peptide Treatment: Prepare serial dilutions of BMSpep-57 in complete culture medium to achieve the desired final concentrations (e.g., 0.2, 1, 5, 10 µM). Remove the medium from the wells and add 100 µL of the BMSpep-57 solutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

BMSpep-57

-

Jurkat, CHO, or HepG2 cells

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of BMSpep-57 as described for the cell viability assay. Include appropriate controls.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

PD-1/PD-L1 Signaling Pathway and its Inhibition by BMSpep-57

The following diagram illustrates the inhibitory interaction between PD-1 on T-cells and PD-L1 on tumor cells, and how BMSpep-57 blocks this interaction to restore T-cell activity.

References

An In-depth Technical Guide to BMSpep-57 (hydrochloride): Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis method, and key experimental protocols related to BMSpep-57 (hydrochloride). BMSpep-57 is a potent, macrocyclic peptide inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway in oncology.

Core Chemical Properties

BMSpep-57 (hydrochloride) is a synthetic, 15-amino acid macrocyclic peptide. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈₉H₁₂₇ClN₂₄O₁₉S |

| Molecular Weight | 1904.63 g/mol |

| CAS Number | 1629655-80-6 (for parent compound) |

| Appearance | White to off-white solid |

| Purity | >90% |

| Sequence | {mercaptoacetic acid}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly (Sulfide bridge: MAA¹-Cys¹⁵) |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

| Storage Conditions | Powder: -80°C (2 years), -20°C (1 year). In Solvent: -80°C (6 months), -20°C (1 month). Store sealed and away from moisture. |

Synthesis of BMSpep-57 (hydrochloride)

The precise, proprietary synthesis protocol for BMSpep-57 is not publicly available. However, based on literature concerning the process development of similar macrocyclic peptides by Bristol-Myers Squibb, a representative synthesis can be described utilizing solid-phase peptide synthesis (SPPS) followed by solution-phase macrocyclization.[1][2]

Representative Synthesis Workflow

The synthesis involves the sequential coupling of amino acids on a solid resin support, followed by cleavage from the resin, cyclization, and purification.

Detailed Methodologies

1. Solid-Phase Peptide Synthesis (SPPS):

-

Resin and Amino Acids: The synthesis would likely be performed on a rink amide resin. Fmoc-protected amino acids, including the non-standard amino acid norleucine, would be used.

-

Coupling: Each amino acid is coupled sequentially. The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a piperidine solution. The next Fmoc-protected amino acid is then activated (e.g., with diisopropylcarbodiimide (DIC) and OxymaPure) and coupled to the free amine. This cycle is repeated for all 15 amino acids.

-

Final Deprotection: The final Fmoc group is removed from the N-terminal mercaptoacetic acid.

2. Cleavage and Deprotection:

-

The linear peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[1]

-

The crude linear peptide is precipitated with cold diethyl ether, centrifuged, and washed to remove scavengers and soluble byproducts.

3. Macrocyclization:

-

The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purified linear peptide is dissolved at a high dilution in a suitable buffer (e.g., ammonium bicarbonate) to favor intramolecular cyclization over intermolecular polymerization.

-

The pH is adjusted to facilitate the formation of the sulfide bridge between the thiol of the N-terminal mercaptoacetic acid and the thiol of the Cysteine-15 side chain. This is typically an oxidation reaction, which can be facilitated by air oxidation or specific reagents.

4. Final Purification and Salt Formation:

-

The cyclized peptide is purified to a high degree using RP-HPLC.

-

The purified peptide is then lyophilized. To obtain the hydrochloride salt, the purified peptide can be treated with a solution of HCl in a suitable solvent before the final lyophilization step.

Experimental Protocols

BMSpep-57's primary function is to inhibit the PD-1/PD-L1 interaction. The following are detailed protocols for key experiments used to characterize this activity.

PD-1/PD-L1 Inhibition Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC₅₀ of BMSpep-57.[3][4]

Materials:

-

Recombinant human PD-L1 protein

-

Recombinant human PD-1 protein, biotinylated (PD-1-Biotin)

-

BMSpep-57 (hydrochloride)

-

High-bind 96-well microplates

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Assay Buffer (e.g., 1% BSA in PBS)

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate washer and microplate reader

Procedure:

-

Coating: Dilute recombinant human PD-L1 to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). Block the plate by adding 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature (RT).

-

Inhibitor Addition: Prepare a serial dilution of BMSpep-57 (e.g., from 1 µM down to 1 pM) in Assay Buffer. After washing the plate 3 times, add 50 µL of the diluted inhibitor to the appropriate wells.

-

PD-1 Binding: Add 50 µL of biotinylated PD-1 (at a pre-determined optimal concentration, e.g., 0.2 µg/mL) to all wells. Incubate for 2 hours at RT.

-

Detection: Wash the plate 5 times. Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 1 hour at RT in the dark.

-

Development: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark.

-

Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration of BMSpep-57 relative to controls (no inhibitor). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Binding Affinity Determination (Surface Plasmon Resonance - SPR)

This protocol outlines a method to determine the binding kinetics (kₐ, kₔ) and affinity (Kₔ) of BMSpep-57 to PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-L1

-

BMSpep-57 (hydrochloride)

-

Running Buffer (e.g., HBS-EP+, pH 7.4)

-

Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation: Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Ligand Immobilization: Inject recombinant PD-L1 (diluted to ~20 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface until the desired immobilization level (~4000-5000 Response Units, RU) is reached. Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl. A reference flow cell should be prepared similarly but without the protein.

-

Analyte Binding: Prepare a serial dilution of BMSpep-57 in Running Buffer (e.g., from 100 nM down to ~1 nM, including a zero-concentration blank).

-

Association/Dissociation Cycle: For each concentration, inject the BMSpep-57 solution over the PD-L1 and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds) to monitor association. Then, inject Running Buffer for a longer period (e.g., 240 seconds) to monitor dissociation.

-

Regeneration: After each cycle, inject the Regeneration Solution to remove any bound analyte and prepare the surface for the next injection.

-

Data Analysis: Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Signaling Pathway and Mechanism of Action

BMSpep-57 functions by disrupting the interaction between PD-1 on activated T-cells and PD-L1, which is often overexpressed on tumor cells. This interaction normally sends an inhibitory signal into the T-cell, leading to T-cell "exhaustion" and allowing the tumor to evade the immune system. By blocking this interaction, BMSpep-57 restores the T-cell's ability to recognize and attack cancer cells.